Product packaging for 5-Methyl-1H-thieno[3,2-C]pyrazole(Cat. No.:)

5-Methyl-1H-thieno[3,2-C]pyrazole

Cat. No.: B11775030
M. Wt: 138.19 g/mol
InChI Key: UTSTUZQTMDQHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1H-thieno[3,2-c]pyrazole is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a versatile precursor and core structure for the development of biologically active molecules. Its research value is particularly prominent in the design of novel kinase inhibitors and ligands for various therapeutic targets. The thieno[3,2-c]pyrazole scaffold is recognized as a privileged structure in pharmaceutical research. Studies on closely related analogs, such as 3-aminothieno[3,2-c]pyrazole derivatives, have demonstrated their potential as potent inhibitors of Aurora kinases, a family of enzymes that are promising targets in cancer therapy . These inhibitors can disrupt microtubule dynamics and mitotic spindle formation, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis in tumor cells . Furthermore, tricyclic pyrazole-based compounds derived from this scaffold have been extensively investigated for their affinity towards cannabinoid receptors (CB1 and CB2), showing potential for the treatment of conditions such as neuropathic pain and obesity . The reactivity of the thienopyrazole ring system allows for further functionalization, making it a valuable building block for constructing diverse compound libraries for high-throughput screening and lead optimization . This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2S B11775030 5-Methyl-1H-thieno[3,2-C]pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

5-methyl-1H-thieno[3,2-c]pyrazole

InChI

InChI=1S/C6H6N2S/c1-4-2-5-6(9-4)3-7-8-5/h2-3H,1H3,(H,7,8)

InChI Key

UTSTUZQTMDQHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=NN2

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Methyl 1h Thieno 3,2 C Pyrazole and Analogues

Established Synthetic Pathways for the Thieno[3,2-C]pyrazole Core

The construction of the thieno[3,2-c]pyrazole nucleus relies on established synthetic methodologies that have been refined over time. These pathways often begin with the formation of a substituted thiophene (B33073) ring, which is then elaborated to include the fused pyrazole (B372694) ring.

Gewald Reaction-Based Approaches for Thieno[3,2-C]pyrazole Derivatives

The Gewald reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for thieno[3,2-c]pyrazole derivatives. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which can then be further functionalized. umich.edu

For instance, a variation of the Gewald reaction can be used to synthesize 3-acetyl-2-aminothiophenes. wikipedia.org These 2-aminothiophene intermediates are then poised for cyclization to form the fused pyrazole ring. The general applicability of the Gewald reaction makes it a powerful tool for creating a library of substituted thienopyrazoles. organic-chemistry.orgnih.gov The reaction mechanism is understood to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Thiophene Precursors

A prevalent and classical method for synthesizing pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govbeilstein-journals.org This approach can be adapted for the synthesis of thieno[3,2-c]pyrazoles by using appropriately substituted thiophenes as the starting material. The thiophene precursor would need to contain a 1,3-dielectrophilic system to react with the dinucleophilic hydrazine.

The reaction of hydrazine with α,β-unsaturated ketones is another established route to pyrazoles. In the context of thieno[3,2-c]pyrazole synthesis, a thiophene ring bearing an α,β-unsaturated ketone moiety could undergo cyclization upon treatment with hydrazine. The regioselectivity of this reaction can sometimes be a challenge, potentially leading to a mixture of isomers.

One-pot, three-component synthesis strategies have also been developed. These often involve the in situ generation of a 1,3-dicarbonyl intermediate from an acid chloride and a terminal alkyne, which then undergoes cyclocondensation with hydrazine. This tandem approach offers increased efficiency by combining multiple steps into a single operation. beilstein-journals.org

Novel Synthetic Routes and Modifications for Substituted Thienopyrazoles

Researchers continuously seek to develop novel and more efficient synthetic routes to access substituted thienopyrazoles. researchgate.net These efforts often focus on improving yields, regioselectivity, and substrate scope. One-pot multicomponent reactions are particularly attractive for their operational simplicity and ability to generate molecular diversity. beilstein-journals.org

For example, a one-pot, three-component procedure for pyrazole synthesis involves the tandem coupling of an acid chloride and a terminal alkyne, followed by cyclocondensation with hydrazine. This method has been shown to produce a range of pyrazoles in moderate to good yields. Modifications to existing methods, such as the use of microwave irradiation in the Gewald reaction, have been shown to improve reaction times and yields. wikipedia.org

The development of scaffold-oriented synthesis has also led to the creation of kinase-targeted libraries based on the thienopyrazole framework. nih.gov This approach involves the systematic modification of the core structure to explore structure-activity relationships.

Strategies for Regioselective Synthesis of Fused Thienopyrazoles

In cyclocondensation reactions involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two different regioisomers is a common issue. nih.govbeilstein-journals.org The choice of reactants and reaction conditions can influence the regiochemical outcome. For instance, in some cases, the use of specific bases or catalysts can direct the reaction towards a single isomer.

Strategies to control regioselectivity often involve the use of precursors where the desired connectivity is pre-determined. For example, starting with a thiophene derivative that already contains a portion of the pyrazole ring can circumvent issues of regioselectivity during the final cyclization step. The use of gold(III)-catalyzed regioselective 6-endo-dig ring closure has been described for the synthesis of fused thienopyridines, highlighting the potential of metal catalysis in controlling regiochemistry in related systems. nih.gov

Challenges and Innovations in Thienopyrazole Synthesis

Despite the progress made, challenges remain in the synthesis of thienopyrazoles. These include the need for milder reaction conditions, greater functional group tolerance, and the development of more sustainable and environmentally friendly methods.

A significant challenge lies in the synthesis of bifunctionally substituted thieno[2,3-c]pyrazoles, particularly when attempting to displace a chlorine atom with sulfur on a chloropyrazolecarbonitrile precursor. nih.gov Overcoming such synthetic hurdles often requires the development of novel methodologies. nih.gov

Innovations in this field include the use of multicomponent reactions to construct the heterocyclic core in a single step, which improves atom economy and reduces waste. beilstein-journals.org The application of new catalytic systems, such as those based on palladium or copper, has also opened up new avenues for the synthesis of these compounds. researchgate.net Furthermore, the development of solid-phase synthesis techniques could facilitate the generation of large libraries of thienopyrazole derivatives for biological screening.

Chemical Reactivity and Transformation Studies of 5 Methyl 1h Thieno 3,2 C Pyrazole Derivatives

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring within the thieno[3,2-c]pyrazole system is susceptible to electrophilic substitution, although the reactivity is influenced by the presence of the fused thiophene (B33073) ring and other substituents. The nitrogen atoms in the pyrazole ring can be protonated or alkylated, and the carbon atoms can undergo reactions such as nitration, halogenation, and acylation. The regioselectivity of these reactions is often dictated by the electronic nature of the substituents already present on the ring system. For instance, electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups can deactivate it.

Nucleophilic Attack and Reactions at Specific Positions

5-Aminopyrazole derivatives are characterized by several nucleophilic sites, with the reactivity order generally being the exocyclic amino group (5-NH2) > the pyrazole ring nitrogen (1-NH) > the pyrazole ring carbon (4-CH). beilstein-journals.orgnih.gov This hierarchy of reactivity allows for selective chemical modifications. For example, the highly nucleophilic amino group readily participates in reactions, while the less reactive sites may require more stringent conditions to react. This differential reactivity is crucial for the strategic synthesis of complex fused heterocyclic systems.

Derivatization and Functionalization Strategies

The functionalization of the 5-Methyl-1H-thieno[3,2-c]pyrazole core is essential for the development of new chemical entities. Various strategies have been employed to introduce different functional groups and build upon the existing scaffold.

Reactions Involving Amino Groups (e.g., Diazotization, Acylation)

The amino group on 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile can be readily diazotized using sodium nitrite (B80452) in the presence of hydrochloric acid. x-mol.comutrgv.edu The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with various nucleophiles. x-mol.com

Acylation of the amino group is another common transformation. rsc.org Reaction with acid chlorides or anhydrides introduces an acyl group, forming an amide linkage. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Formation of Azo Coupling Products

Azo coupling reactions are a significant method for derivatizing pyrazole compounds. youtube.com Diazonium salts derived from aminopyrazoles can be coupled with electron-rich aromatic compounds, such as phenols and anilines, to form highly conjugated azo compounds. nih.govresearchgate.net These reactions typically proceed via an electrophilic aromatic substitution mechanism where the diazonium ion acts as the electrophile. The resulting azo compounds are often colored and have been investigated for various applications, including as dyes. youtube.com

The following table summarizes some examples of azo coupling reactions with pyrazole derivatives:

Diazonium Salt PrecursorCoupling AgentProductReference
1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloridePhenols1H-4-ethoxycarbonyl-3-methyl-5-arylazo-pyrazoles researchgate.net
Diazotized 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbonitrileVarious nucleophilesAzo coupling products x-mol.com

Cyclization Reactions to Form Fused Heterocyclic Systems

The thieno[3,2-c]pyrazole scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Cyclization reactions involving functional groups on the pyrazole or thiophene ring are key to constructing these multi-ring structures. For example, 5-aminopyrazoles can react with bifunctional reagents to form fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.govekb.eg These reactions often involve a cyclocondensation mechanism.

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved by reacting 5-aminopyrazoles with reagents like β-diketones or their enaminone derivatives. ekb.eg The reaction proceeds through the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration.

Below is a table detailing examples of cyclization reactions:

Starting MaterialReagentFused Heterocyclic SystemReference
5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrileEnamine of acetylacetonePyrazolo[1,5-a]pyrimidine ekb.eg
5-AminopyrazolesBifunctional reagentsPyrazoloazines beilstein-journals.orgnih.gov
3(5)-AminopyrazolesTwo equivalents of formaldehyde (B43269) and one equivalent of a primary amine1,2,3,4-Tetrahydropyrazolo[1,5-a] beilstein-journals.orgnih.govnih.govtriazines clockss.org

Stability and Reaction Profiles under Varied Conditions

The stability of this compound derivatives is dependent on the reaction conditions, including pH, temperature, and the presence of oxidizing or reducing agents. The fused ring system is generally stable, but the substituents can influence its reactivity. For example, the pyrazole ring is known to be stable to oxidation, but can be cleaved under certain reductive conditions. The reaction profiles can also be affected by the solvent and the catalyst used, with different conditions sometimes leading to different products or regioselectivity. nih.gov

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Methods

Spectroscopic techniques are paramount in determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. For 5-Methyl-1H-thieno[3,2-c]pyrazole, one would expect to observe distinct signals for the methyl protons, the protons on the thiophene (B33073) and pyrazole (B372694) rings, and the N-H proton of the pyrazole ring. The chemical shifts (δ) and coupling constants (J) would be indicative of their specific locations within the bicyclic system.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state. The chemical shifts would differentiate between the sp³-hybridized methyl carbon and the sp²-hybridized carbons of the aromatic rings.

A hypothetical data table for the NMR analysis of this compound is presented below, based on general knowledge of similar heterocyclic systems.

Analysis Hypothetical Data
¹H NMR Signals corresponding to methyl protons, aromatic protons on the thiophene and pyrazole rings, and an N-H proton.
¹³C NMR Signals for the methyl carbon and the carbons of the fused heterocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibration of the pyrazole ring, C-H stretching vibrations of the aromatic rings and the methyl group, and C=C and C=N stretching vibrations within the heterocyclic framework. The C-S stretching vibration of the thiophene ring would also be present, typically in the fingerprint region.

A summary of expected IR absorptions is provided in the table below.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3200-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=C and C=N Stretch1400-1650

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Analysis Expected Observation
Mass Spectrum A molecular ion peak corresponding to the molecular formula C₆H₆N₂S.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The fused aromatic rings of this compound would be expected to absorb UV radiation, leading to characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The position and intensity of these absorptions can provide insights into the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Structure Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity of the atoms and the planarity of the fused ring system. Obtaining suitable crystals of the compound is a prerequisite for this analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and sulfur in this case). The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula (C₆H₆N₂S) to confirm the compound's purity and elemental composition.

Element Theoretical Percentage
Carbon52.15%
Hydrogen4.38%
Nitrogen20.27%
Sulfur23.20%

Theoretical and Computational Chemistry of 5 Methyl 1h Thieno 3,2 C Pyrazole

Quantum Chemical Calculations: A Need for Investigation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methyl-1H-thieno[3,2-c]pyrazole, such studies would provide critical insights.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). nih.govresearchgate.net For this compound, a DFT study would determine bond lengths, bond angles, and dihedral angles, establishing the most stable conformation of the molecule. This information is crucial for understanding its physical properties and how it interacts with other molecules. However, specific DFT studies detailing the optimized geometry and electronic properties for this compound are not available in the reviewed literature.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Spatial Characteristics)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for describing a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.govderpharmachemica.com A smaller gap generally suggests higher reactivity. A detailed study would map the spatial distribution of these orbitals on the this compound framework, indicating the likely sites for electron donation (from HOMO) and acceptance (to LUMO). This specific analysis for the target compound has not been reported.

Reactivity Descriptors and Sites of Chemical Attack

From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would visually identify the electron-rich and electron-poor regions, thereby predicting the most probable sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Such predictive studies are currently absent for this compound.

Predicted Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can also predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths are invaluable for interpreting experimental data and confirming molecular structure. nih.govnih.gov While experimental and theoretical spectroscopic data are available for many pyrazole (B372694) derivatives, specific predicted parameters for this compound are not documented in the searched scientific reports. nih.govmdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. dntb.gov.uaalrasheedcol.edu.iq This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Docking studies on thienopyrazole derivatives have been performed against various biological targets, but simulations involving this compound as the ligand are not described in the available literature. johnshopkins.edu Such studies would be necessary to explore its potential as a therapeutic agent.

In Silico Prediction of Biological Activity and Pharmacokinetic/Pharmacodynamic Relevant Parameters

In silico tools are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of compounds early in the drug discovery process. johnshopkins.edunih.govresearchgate.net Parameters such as Topological Polar Surface Area (TPSA), which correlates with drug transport properties, and hydrogen bonding descriptors are vital for assessing a compound's drug-likeness. While ADME and toxicity predictions have been reported for various pyrazole and fused pyrazole systems, a specific in silico profile for this compound is not available. researchgate.net

Conformational Analysis and Tautomerism Considerations

The bicyclic framework of this compound, which consists of a thiophene (B33073) ring fused to a pyrazole ring, gives rise to interesting structural features, including the potential for tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the position of the proton on the nitrogen atoms of the pyrazole ring is a key consideration.

Computational studies are essential tools for investigating the relative stabilities of different tautomeric forms and for characterizing their geometric parameters. While specific experimental or extensive theoretical studies on the conformational analysis and tautomerism of this compound are not widely documented in publicly available literature, general principles of heterocyclic chemistry and computational analyses of related pyrazole and thieno-fused systems can provide valuable insights. nih.govmdpi.comresearchgate.netnih.gov

The primary tautomeric forms of this compound involve the location of the pyrazole proton on either of the two nitrogen atoms, leading to 1H- and 2H- tautomers. The relative stability of these tautomers is influenced by factors such as aromaticity, electronic effects of the fused thiophene ring, and the methyl substituent.

Table 1: Potential Tautomeric Forms of 5-Methyl-thieno[3,2-c]pyrazole

Tautomer NamePosition of Pyrrole-like NitrogenPosition of Pyridine-like NitrogenNotes
This compoundN1N2The proton is on the nitrogen atom adjacent to the ring fusion.
5-Methyl-2H-thieno[3,2-c]pyrazoleN2N1The proton is on the nitrogen atom further from the ring fusion.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, would be the standard approach to determine the optimized geometries and relative energies of these tautomers. Such calculations would likely reveal that one tautomer is significantly more stable than the other. In many fused pyrazole systems, the 1H-tautomer is found to be the more stable form.

The conformational flexibility of the this compound molecule itself is limited due to the rigid nature of the fused aromatic ring system. The primary conformational considerations would revolve around the orientation of the methyl group, although its rotation is generally considered to have a low energy barrier and thus does not lead to stable, isolable conformers at room temperature.

A detailed computational analysis would also provide data on bond lengths and angles for each tautomer. For instance, the C-N and N-N bond lengths within the pyrazole ring would differ between the 1H- and 2H-tautomers, reflecting the different electronic distributions.

Table 2: Hypothetical Comparative Geometrical Parameters from a DFT Study

Parameter1H-Tautomer (Calculated)2H-Tautomer (Calculated)
N1-N2 Bond Length (Å)ValueValue
C3-N2 Bond Length (Å)ValueValue
C7a-N1 Bond Length (Å)ValueValue
Relative Energy (kcal/mol)0 (Reference)Value

Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.

The synthesis of this compound has been reported in the context of its potential use in medicinal chemistry, for example, as an inhibitor of complement factor D. google.comgoogle.comjustia.com These synthetic routes typically lead to the thermodynamically most stable tautomer. The characterization data from such syntheses, including NMR spectroscopy, would implicitly correspond to this most stable form, which is presumed to be the 1H-tautomer.

Further computational investigations could also explore the transition state for the interconversion of the tautomers, providing insight into the kinetic stability of each form. This is particularly relevant for understanding the compound's behavior in different chemical environments.

Biological Activity and Molecular Mechanisms of the Thieno 3,2 C Pyrazole Scaffold

Identification of Pharmacological Targets

The biological effects of thieno[3,2-c]pyrazole derivatives are intrinsically linked to their ability to interact with specific molecular targets, primarily enzymes and receptors that play crucial roles in various physiological and pathological processes.

Enzyme Inhibition Studies

Derivatives of the thieno[3,2-c]pyrazole scaffold have been identified as potent inhibitors of several key enzymes implicated in diseases such as cancer and Alzheimer's.

A notable class of enzymes targeted by thieno[3,2-c]pyrazole derivatives is the Aurora kinases . A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been shown to potently inhibit Aurora kinases, which are crucial for cell cycle regulation. researchgate.netnih.govnih.govnih.govnih.gov One representative compound from this series demonstrated low nanomolar inhibitory activity and was effective in blocking the cell cycle in the HCT-116 cell line. researchgate.netnih.govnih.gov

In the realm of cancer therapy, the inhibition of receptor tyrosine kinases is a well-established strategy. Thieno[3,2-c]pyrazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors are key mediators of tumor growth, proliferation, and angiogenesis. While many pyrazole-based compounds have been developed as EGFR and VEGFR-2 inhibitors, specific studies highlighting 5-Methyl-1H-thieno[3,2-C]pyrazole are part of a broader research area. elsevierpure.com Some fused pyrazole (B372694) derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2. elsevierpure.com

Furthermore, the c-Met kinase , another important target in cancer, has been inhibited by thieno[3,2-b]pyridine-based compounds, a related but distinct scaffold. researchgate.net The development of dual c-Met and VEGFR-2 inhibitors is an active area of research, with various heterocyclic scaffolds, including those related to thienopyrimidines, being explored. embopress.org

While research has explored pyrazolone (B3327878) analogues as inhibitors of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) nih.gov, and other compounds as inhibitors of Thromboxane Synthetase nih.govmdpi.commdpi.comtaylorandfrancis.com, specific inhibitory activity of this compound against these enzymes is not extensively documented in current literature. Similarly, while thieno[2,3-b]pyridine (B153569) derivatives have been identified as inhibitors of E. coli Gyrase B nih.govresearchgate.net, this activity has not been specifically attributed to the thieno[3,2-c]pyrazole scaffold.

Table 1: Enzyme Inhibition by Thieno[3,2-c]pyrazole Derivatives and Related Scaffolds

Target Enzyme Scaffold Observed Effect Reference
Aurora Kinases 3-amino-1H-thieno[3,2-c]pyrazole Potent inhibition, cell cycle arrest researchgate.netnih.govnih.govnih.govnih.gov
EGFR Fused Pyrazole Derivatives Potent inhibition elsevierpure.com
VEGFR-2 Fused Pyrazole Derivatives Potent inhibition elsevierpure.com
c-Met Kinase Thieno[3,2-b]pyridine Potent inhibition researchgate.net
Cyclooxygenase (COX) Pyrazolone Analogues Dual inhibition with 5-LOX nih.gov
5-Lipoxygenase (5-LOX) Pyrazolone Analogues Dual inhibition with COX nih.gov
Thromboxane Synthetase (3-pyridylmethyl)benzoquinones Potent inhibition nih.gov
E. coli Gyrase B Thieno[2,3-b]pyridine Inhibitory activity nih.govresearchgate.net

Inhibition of Growth Factors

The inhibition of growth factor signaling is a key mechanism through which anticancer agents exert their effects. While direct binding and inhibition of growth factors such as Epidermal Growth Factor (EGF) , Vascular Endothelial Growth Factor (VEGF) , and basic Fibroblast Growth Factor (bFGF) by thieno[3,2-c]pyrazole derivatives is not the primary mechanism reported, these compounds effectively block the downstream signaling of these factors by inhibiting their cognate receptors.

For instance, by inhibiting EGFR and VEGFR-2, thieno[3,2-c]pyrazole derivatives can effectively halt the cellular responses triggered by EGF and VEGF, respectively. elsevierpure.com This leads to the suppression of tumor cell proliferation, survival, and angiogenesis. Therapeutic inhibition of VEGF signaling is a validated strategy in oncology, although it can be associated with certain nephrotoxicities. nih.gov

Modulation of Cellular Signaling Pathways

The pharmacological effects of thieno[3,2-c]pyrazole derivatives are a direct consequence of their ability to modulate critical cellular signaling pathways. By inhibiting key kinases, these compounds can disrupt the communication networks that control cell growth, survival, and differentiation.

The inhibition of Aurora kinases by thieno[3,2-c]pyrazole derivatives directly impacts the mitotic progression of cancer cells, leading to cell cycle arrest. nih.gov Similarly, the blockade of EGFR and VEGFR-2 signaling cascades by these compounds interferes with the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are central to cancer cell proliferation and survival. elsevierpure.com

A study on a thieno[2,3-c]pyrazole derivative, Tpz-1, which is an isomer of the scaffold of interest, revealed that it interfered with the activity of MAP and Src kinase pathways. mdpi.com This resulted in the decreased phosphorylation of p38, CREB, Akt, and STAT3, and hyperphosphorylation of Fgr, Hck, and ERK 1/2. mdpi.com While this is a different isomer, it provides insight into the potential of thienopyrazole scaffolds to modulate complex signaling networks.

In Vitro Cellular Effects and Mechanisms in Disease Models

The molecular interactions of thieno[3,2-c]pyrazole derivatives translate into tangible effects at the cellular level, which have been investigated in various disease models, particularly in the context of cancer.

Cytotoxic Activity in Cancer Cell Lines

Thieno[3,2-c]pyrazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

One study reported that a novel 3-amino-1H-thieno[3,2-c]pyrazole derivative showed good efficacy in an HL-60 human leukemia xenograft tumor model. researchgate.netnih.govnih.gov This indicates that the compound is effective at killing these cancer cells in a living organism.

While specific data for the cytotoxic activity of this compound against A549 (lung carcinoma), HEPG2 (hepatocellular carcinoma), and MDA-MB-468 (breast cancer) cell lines is not extensively detailed in the reviewed literature, numerous pyrazole derivatives have shown potent cytotoxicity against these and other cancer cell lines. nih.govresearchgate.netnih.gov For example, certain pyrazole derivatives have been shown to be effective in inhibiting the growth of A549 cells. nih.govnih.gov

The isomeric thieno[2,3-c]pyrazole derivative, Tpz-1, induced cell death in 17 different human cancer cell lines at low micromolar concentrations, including blood, breast, colon, and cervical cancers. mdpi.com

Table 2: Cytotoxic Activity of Thieno[3,2-c]pyrazole Derivatives and Related Compounds

Compound/Derivative Cell Line Observed Effect Reference
3-amino-1H-thieno[3,2-c]pyrazole derivative HL-60 (xenograft) Good efficacy researchgate.netnih.govnih.gov
Pyrazole derivative A549 Inhibition of cell growth nih.govnih.gov
Thieno[2,3-c]pyrazole derivative (Tpz-1) Various cancer cell lines Potent and selective cytotoxicity mdpi.com

Apoptosis Induction and Caspase Activation Mechanisms

A primary mechanism through which many anticancer agents, including pyrazole-based compounds, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.

Studies on pyrazole derivatives have shown that they can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. nih.gov For instance, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by phosphatidylserine (B164497) externalization and the activation of caspase-3/7 . nih.gov Another study on a pyrazole derivative in MDA-MB-468 cells also demonstrated apoptosis induction accompanied by increased caspase-3 activity.

The thieno[2,3-c]pyrazole derivative Tpz-1 was also shown to induce caspase-dependent apoptosis in CCRF-CEM and HL-60 cells. mdpi.com While these studies were not conducted on the thieno[3,2-c]pyrazole scaffold specifically, they suggest a likely mechanism of action for this class of compounds. The induction of apoptosis is often a key indicator of potential anticancer efficacy.

Table 3: Apoptosis Induction by Pyrazole and Thienopyrazole Derivatives

Compound/Derivative Cell Line Mechanism Reference
Pyrazole derivative (PTA-1) MDA-MB-231 Phosphatidylserine externalization, caspase-3/7 activation nih.gov
Pyrazole derivative MDA-MB-468 ROS generation, caspase-3 activation
Thieno[2,3-c]pyrazole derivative (Tpz-1) CCRF-CEM, HL-60 Caspase-3/7 activation mdpi.com

Cell Cycle Modulation (e.g., S phase arrest)

Certain derivatives of the thieno[3,2-c]pyrazole scaffold have been shown to interfere with the cell cycle, a key process in cell proliferation. A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives were developed as potent inhibitors of Aurora kinases. nih.gov One representative compound from this series demonstrated the ability to block the cell cycle in the HCT-116 human colon cancer cell line. nih.govresearchgate.net This cell cycle arrest is a crucial mechanism for the observed anti-proliferative activity of these compounds. nih.gov

Studies on other pyrazole derivatives have also highlighted their potential to induce cell cycle arrest. For instance, a pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f), was found to induce S phase arrest in MDA-MB-468 triple-negative breast cancer cells at a concentration of 14.97 μM after 24 hours of treatment. waocp.org Another pyrazole derivative, PTA-1, was shown to arrest MDA-MB-231 breast cancer cells in the S and G2/M phases of the cell cycle. mdpi.com While these are not direct examples of this compound, they illustrate the broader potential of the pyrazole core to be functionalized to achieve cell cycle modulation.

Compound/DerivativeCell LineEffect on Cell CycleReference
3-amino-1H-thieno[3,2-c]pyrazole derivativeHCT-116Cell cycle blockage nih.govresearchgate.net
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468S phase arrest waocp.org
PTA-1MDA-MB-231S and G2/M phase arrest mdpi.com

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antimycobacterial)

The thieno[3,2-c]pyrazole scaffold has been identified as a promising framework for the development of novel antimicrobial agents. researchgate.net

Antibacterial and Antifungal Activity:

Thienopyrazole derivatives have demonstrated activity against various strains of bacteria and fungi. researchgate.net For instance, some thieno[2,3-c]pyrazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as remarkable antifungal activity. nih.gov While the specific activity of this compound is not detailed in the provided results, the broader class of thienopyrazoles, which includes this compound, is recognized for its antimicrobial potential. researchgate.netnih.govmdpi.com The synthesis of various thieno[2,3-c]pyrazoles and thieno[3,2-c]pyrazoles has been undertaken to explore their antimicrobial properties. tandfonline.comx-mol.com

A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Specifically, some pyrazolo[3,4-b]pyridine derivatives showed moderate activity against B. subtilis and S. aureus. japsonline.com The continual emergence of antibiotic-resistant bacteria underscores the importance of developing new antibacterial agents, and pyrazole derivatives are being actively investigated for this purpose. nih.gov

Antimycobacterial Activity:

Thieno[3,2-c]pyrazoles have also been identified as potential anti-tubercular agents against Mycobacterium tuberculosis H37Rv. researchgate.net In a study focused on developing new antitubercular agents, hetero-fused thienopyrimidines were synthesized. benthamdirect.com Among the synthesized compounds, 6h and 6i displayed significant antimycobacterial activity against M. tuberculosis. benthamdirect.com Another study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives found that eight of the twenty-six synthesized compounds inhibited the growth of Mycobacterium tuberculosis. nih.gov The search for new antimycobacterial agents is critical due to the challenges posed by drug-resistant tuberculosis. rsc.org

Compound ClassTarget OrganismActivityReference
Thieno[2,3-c]pyrazole derivativesGram-positive and Gram-negative bacteria, FungiSignificant antibacterial and antifungal activity nih.gov
Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridinesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate antibacterial activity japsonline.com
Thieno[3,2-c]pyrazole derivativesMycobacterium tuberculosis H37RvPotential anti-tubercular agents researchgate.net
Hetero-fused thienopyrimidines (6h, 6i)Mycobacterium tuberculosisSignificant antimycobacterial activity benthamdirect.com
Acetylene containing 2-(2-hydrazinyl)thiazole derivativesMycobacterium tuberculosisGrowth inhibition nih.gov

Anti-inflammatory and Antioxidant Properties

Thienopyrazole derivatives have been recognized for their anti-inflammatory and antioxidant activities. researchgate.netnih.govmdpi.com Specifically, thieno[3,4-c]pyrazoles have demonstrated notable analgesic, anti-inflammatory, and antipyretic effects in animal models. researchgate.net Furthermore, some newly synthesized thieno[2,3-c]pyrazole compounds have exhibited high anti-inflammatory activity. nih.gov These compounds have also been investigated for their antioxidant properties. nih.gov

A study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives found that they exhibited good antioxidant activity as evaluated by DPPH radical scavenging, reducing power, and DNA protection assays. nih.gov Another study on phenyl-pyrazolone derivatives also revealed their antioxidant properties. mdpi.com

Structure-Activity Relationship (SAR) Studies of Thienopyrazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of thienopyrazole derivatives. These studies involve systematically modifying the chemical structure of the compounds and evaluating the impact on their biological activity.

The biological activity of thienopyrazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. For instance, in a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives designed as Aurora kinase inhibitors, modifications to the structure led to the discovery of a highly potent compound. nih.govresearchgate.net

A study on novel 5-methyl-1H-pyrazole derivatives as potential anti-prostate cancer agents involved structural modifications based on a fragment splicing strategy, leading to the identification of potent androgen receptor antagonists. nih.gov The metabolic stability of these compounds was also improved through such modifications. nih.gov

In the context of fungicidal activity, SAR analysis of triazole and pyrazole ring-containing compounds indicated that the presence of two CF3 groups was more effective than one CF3 group or two CH3 groups. researchgate.net The design and synthesis of thieno[3,2-c]pyrazol-urea derivatives as GSK-3β inhibitors revealed that an unsubstituted terminal phenyl ring resulted in the most potent inhibitor, while substitutions on this ring decreased potency regardless of the substituent's properties. nih.gov Even minor changes in a heterocyclic substituent can significantly impact the physicochemical and biological properties of related compounds. mdpi.com

Understanding the pharmacophoric features and binding modes of thienopyrazole derivatives is essential for rational drug design. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

The thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine (B1313802) rings have been identified as new pharmacophores with potential antipsychotic activity. acs.org Molecular docking studies have been employed to understand the binding modes of pyrazole derivatives with their target proteins. For example, docking studies of pyrazole-thiazole hybrids revealed potential molecular targets like topoisomerase II and topoisomerase IV. nih.gov

Future Research Trajectories and Applications in Chemical Biology

Exploration of Novel Synthetic Pathways and Eco-friendly Methodologies

The future synthesis of 5-Methyl-1H-thieno[3,2-c]pyrazole and its derivatives is increasingly steering towards green and sustainable chemistry to minimize environmental impact and improve efficiency. nih.gov Traditional multi-step syntheses often rely on hazardous solvents and reagents, leading to significant chemical waste. tandfonline.com Future research will focus on developing novel, eco-friendly methodologies that are not only environmentally benign but also operationally simple and atom-economical. nih.gov

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, increase yields, and often eliminate the need for harsh solvents. nih.govnih.gov The synthesis of pyrazole (B372694) precursors, a critical step in forming the thieno[3,2-c]pyrazole core, has been shown to be highly efficient under microwave irradiation, sometimes without any solvent or catalyst. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by using techniques like ball-milling, represents a significant advancement in green chemistry. tandfonline.comdocumentsdelivered.com This approach minimizes the use of volatile organic compounds, reduces waste, and simplifies product purification. documentsdelivered.com

Aqueous Media Synthesis: Water is the most abundant and environmentally safe solvent. Developing synthetic routes for this compound that proceed efficiently in water or aqueous-based systems is a major goal. thieme-connect.com The use of catalysts like cetyltrimethylammonium bromide (CTAB) has been shown to facilitate pyrazole synthesis in water. thieme-connect.com

Green Catalysts: Research into recyclable and biodegradable catalysts, such as chitosan-based biocatalysts or simple organic salts like tetrabutylammonium (B224687) bromide (TBAB), is gaining traction. tandfonline.comscirp.orgmdpi.com These catalysts offer a sustainable alternative to traditional, often toxic, metal-based catalysts. tandfonline.comscirp.org

By embracing these green synthetic strategies, researchers can build libraries of this compound analogs more sustainably and cost-effectively, accelerating the drug discovery process.

Advanced Computational Design for Targeted Biological Activity and Selectivity

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting the biological activity and optimizing the properties of lead compounds. For this compound, advanced computational design will be instrumental in rationally developing derivatives with high potency and selectivity for specific biological targets, particularly protein kinases. The thienopyrazole scaffold is a known kinase inhibitor, and computational approaches can elucidate the subtle structure-activity relationships (SAR) that govern its binding. researchgate.netnih.gov

Future computational research will likely involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies of thienopyrazole derivatives into the ATP-binding site of kinases like VEGFR-2, cyclin-dependent kinases (CDKs), and interleukin-2-inducible tyrosine kinase (Itk) can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for inhibitory activity. nih.govnih.govnih.gov This allows for the rational design of modifications to the this compound core to enhance binding affinity.

Structure-Based Drug Design (SBDD): When the crystal structure of a target protein is available, SBDD can be used to design highly specific inhibitors. For example, research on Itk inhibitors revealed that substituting the thienopyrazole ring at the 5-position significantly impacts potency and selectivity. nih.gov While a phenyl group at this position reduced activity, a difluoromethyl group led to a highly potent and selective inhibitor. nih.gov This insight suggests that the 5-methyl group in this compound is a critical site for modification to fine-tune kinase selectivity.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR): These methods identify the essential structural features required for biological activity and build mathematical models to predict the potency of new analogs. By analyzing a series of this compound derivatives, researchers can develop robust models to guide the synthesis of compounds with improved therapeutic profiles.

These computational strategies will accelerate the optimization of this compound as a scaffold for targeted therapies, minimizing the trial-and-error of traditional medicinal chemistry.

Development of this compound-based Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, providing invaluable insights into protein function and cellular processes. nih.gov The pyrazole nucleus is an attractive scaffold for developing such tools, particularly fluorescent probes for bioimaging, due to its synthetic versatility and favorable photophysical properties. eurekaselect.comdntb.gov.uarsc.org The this compound scaffold represents a promising starting point for creating novel chemical probes.

Future directions in this area include:

Fluorescent Probes for Bioimaging: By chemically linking a fluorophore to the this compound core, researchers can create probes to visualize biological targets and processes within living cells. nih.gov Pyrazole derivatives have been successfully used to detect specific metal ions and to label subcellular organelles. benthamdirect.com A probe based on this compound could be designed to bind a specific protein, allowing for real-time tracking of its location and concentration within the cell.

Photoacoustic Imaging (PAI) Probes: PAI is an emerging imaging modality that provides high-resolution images deep within tissues. nih.gov Developing probes that absorb light in the near-infrared (NIR) range is crucial for in vivo applications. nih.gov The extended aromatic system of thienopyrazole could be modified to create NIR-absorbing dyes, making this compound a potential platform for novel PAI contrast agents.

Affinity-Based Probes: The scaffold can be functionalized with reactive groups to create affinity-based probes that covalently bind to their target protein. This allows for target identification and validation, helping to elucidate the mechanism of action of bioactive compounds derived from the scaffold.

The development of such chemical tools will not only advance our understanding of fundamental biology but also aid in the validation of new drug targets.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery technologies like high-throughput screening (HTS) and combinatorial chemistry are essential. These approaches allow for the rapid synthesis and evaluation of thousands of compounds, dramatically accelerating the identification of new "hit" molecules. nih.govresearchgate.net

The integration of these technologies will shape future research by:

Combinatorial Library Synthesis: Combinatorial chemistry enables the creation of large, diverse libraries of molecules based on a common core structure. nih.gov Starting with this compound, different chemical groups can be systematically introduced at various positions on the thiophene (B33073) and pyrazole rings. This creates a vast chemical space to explore for biological activity. One-pot, multi-component reactions are particularly well-suited for generating such pyrazole-based libraries. tandfonline.commdpi.com

High-Throughput Screening (HTS): Once a compound library is generated, HTS can be used to rapidly screen it against a wide range of biological targets, such as kinases, G-protein coupled receptors, or whole-cell assays for anticancer or antimicrobial activity. medchemexpress.comstanford.edu For instance, a library of this compound derivatives could be screened against a panel of cancer cell lines to identify compounds with potent and selective anti-proliferative effects. mdpi.com The discovery of a unique thieno[2,3-c]pyrazole derivative with anticancer effects from a screen of 2,000 compounds highlights the power of this approach. researchgate.net

Fragment-Based Drug Discovery (FBDD): FBDD is a strategy that starts by screening libraries of low-molecular-weight compounds ("fragments") to identify weak binders to a target. medchemexpress.com The this compound core itself could be considered a fragment. Hits identified from an FBDD screen can then be optimized and grown into more potent, drug-like molecules.

By combining the power of combinatorial synthesis with the speed of HTS, researchers can efficiently navigate the chemical landscape around this compound to unlock its full potential as a source of new medicines and biological tools.

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-1H-thieno[3,2-c]pyrazole derivatives?

Methodological Answer: A widely used approach involves cyclocondensation reactions. For example, methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can be synthesized by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under reflux, using anhydrous sodium carbonate as a base . Alternative routes include the use of ethyl acetoacetate and phenylhydrazine for cyclization, followed by hydrolysis to yield carboxylic acid derivatives . Key parameters include solvent choice (ethanol, DMF), temperature (reflux conditions), and base selection (Na₂CO₃, NaOH).

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

Methodological Answer: Combined spectroscopic and chromatographic methods are essential:

  • NMR (¹H/¹³C): Assign peaks based on substituent effects (e.g., methyl groups at δ 2.3–2.5 ppm for C-CH₃) .
  • HPLC/GC-MS: Validate purity, especially when commercial sources lack analytical data .
  • Melting Point Analysis: Compare experimental values (e.g., 95–96°C for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde) with literature data .

Q. What purification strategies are recommended for pyrazole-based heterocycles?

Methodological Answer:

  • Recrystallization: Use ethanol or ethyl acetate for polar derivatives (e.g., 5-hydroxy-1-methylpyrazole) .
  • Column Chromatography: Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for thieno-pyrazole hybrids .
  • Distillation: For low-melting-point derivatives (e.g., 3-methyl-1-phenyl-1H-pyrazole, mp 34–36°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer: Regioselectivity in pyrazole systems depends on directing groups and reaction conditions. For example:

  • Electrophilic Substitution: Use bulky substituents (e.g., trifluoromethyl groups) to direct reactions to the 4-position .
  • Metal-Catalyzed Cross-Coupling: Pd-mediated Suzuki reactions selectively modify the 5-position in 1H-thieno-pyrazoles . Computational tools (DFT) can predict reactivity patterns by analyzing frontier molecular orbitals .

Q. What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess redox behavior. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid shows a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
  • Molecular Docking: Simulate interactions with biological targets (e.g., carbonic anhydrase isoforms) to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

  • Dose-Response Studies: Establish IC₅₀ values under standardized assay conditions (e.g., enzyme inhibition assays for carbonic anhydrase isoforms) .
  • Metabolic Stability Tests: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison: Compare activity trends across analogs (e.g., trifluoromethyl vs. chlorophenyl substituents) to identify critical pharmacophores .

Q. What strategies optimize the solubility of this compound derivatives for in vivo studies?

Methodological Answer:

  • Salt Formation: Convert carboxylic acid derivatives (e.g., 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid) to sodium salts .
  • Prodrug Design: Esterify hydroxyl groups (e.g., 5-hydroxy-1-methylpyrazole) to improve lipophilicity .
  • Co-solvent Systems: Use PEG-400 or cyclodextrin complexes for hydrophobic derivatives .

Q. How are fused pyrazoloazines synthesized from this compound precursors?

Methodological Answer:

  • Intramolecular Cyclization: React 5-aminopyrazole derivatives with ethoxycarbonyl isocyanate to form pyrazolo[1,5-a][1,3,5]triazin-4-ones .
  • Catalytic C-H Activation: Use Rh or Ru catalysts to fuse pyrazole rings with thiadiazoles or triazoles .

Methodological Notes

  • Safety Considerations: Derivatives like 5-hydroxy-1-methylpyrazole require handling under fume hoods due to acute toxicity (Oral LD₅₀: 300 mg/kg) .
  • Data Validation: Cross-reference vendor data (e.g., Sigma-Aldrich’s disclaimer on purity ) with independent analytical methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.